molecular formula C8H4Cl2F4O B1446291 3,4-Dichloro-2-(difluoromethoxy)benzodifluoride CAS No. 1803787-83-8

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride

Cat. No.: B1446291
CAS No.: 1803787-83-8
M. Wt: 263.01 g/mol
InChI Key: JFLXGJVEBZBQHC-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride is a chemical compound with the molecular formula C8H3Cl2F5O It is characterized by the presence of two chlorine atoms and two difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-(difluoromethoxy)benzodifluoride typically involves the introduction of difluoromethoxy groups onto a chlorinated benzene ring. One common method involves the reaction of 3,4-dichlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve the coupling reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the difluoromethoxy and substituted groups on the benzene ring.

Scientific Research Applications

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-(difluoromethoxy)benzodifluoride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, improving its efficacy as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-2-(trifluoromethoxy)benzodifluoride
  • 3,4-Dichloro-2-(methoxy)benzodifluoride
  • 3,4-Dichloro-2-(fluoromethoxy)benzodifluoride

Uniqueness

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride is unique due to the presence of difluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and other specialty chemicals.

Properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-4-2-1-3(7(11)12)6(5(4)10)15-8(13)14/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLXGJVEBZBQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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